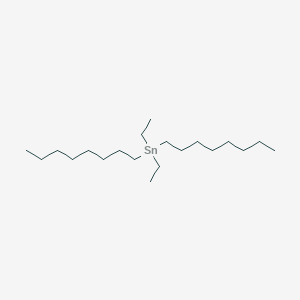
Lithium niobium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium niobium trioxide, also known as lithium niobate, is a synthetic compound consisting of lithium, niobium, and oxygen. It is represented by the chemical formula LiNbO₃. This compound is known for its unique properties, including ferroelectricity, piezoelectricity, and nonlinear optical characteristics. It is widely used in various applications such as optical waveguides, mobile phones, piezoelectric sensors, and optical modulators .
Mechanism of Action
Target of Action
Lithium niobium trioxide, also known as lithium niobate, is primarily used in the field of electronics and energy storage, particularly in lithium-ion batteries . It serves as an anode active material in these batteries . Additionally, it has been gaining popularity for its ability to cut charging times and fire risks in lithium-ion batteries for electric vehicles .
Mode of Action
The interaction of this compound with its targets involves a complex process. In lithium-ion batteries, this compound acts as an insertion layer between electrodes and electrolytes . This layer is known to protect the electrodes and electrolytes from unwanted reactions and enhance lithium transport across interfaces .
Biochemical Pathways
Lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Pharmacokinetics
It is known that this compound is a colorless solid and insoluble in water .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in lithium-ion batteries. It is known to protect the electrodes and electrolytes from unwanted reactions and enhance lithium transport across interfaces . This results in improved operation of lithium-ion batteries, including all-solid-state lithium-ion batteries .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is stable against an air environment and possesses a high melting point . Its performance can be influenced by the temperature and the presence of other elements or compounds . For example, this compound can be doped with magnesium oxide, which increases its resistance to optical damage .
Biochemical Analysis
Biochemical Properties
It has been found that niobium-based oxides, including lithium niobium trioxide, can play a role in energy storage systems, including lithium-ion batteries
Cellular Effects
It has been suggested that this compound particles can be used as contrast agents in bioimaging, drug delivery carriers, nonlinear optical emitters, biosensors, photocatalysts, and electrode materials in lithium-ion batteries
Molecular Mechanism
It is known that this compound can exhibit pseudocapacitive behavior and fast lithium storage capability in the context of lithium-ion batteries
Temporal Effects in Laboratory Settings
It has been suggested that this compound particles can exhibit second harmonic generation (SHG), and their SHG response resembles that of larger crystals of rhombohedral this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium niobium trioxide can be synthesized through several methods. One common method involves the reaction of lithium carbonate with niobium pentoxide in a platinum crucible. The mixture is heated to a high temperature, typically around 1240°C, to form this compound crystals . Another method involves the thermal decomposition of an organic niobium salt and lithium nitrate in a buffer solution of oxalic acid and ammonium oxalate. The resulting precursor is then heat-treated to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using the Czochralski process. This method involves melting the raw materials in a crucible and then slowly pulling a seed crystal from the melt to form a large single crystal. The crystal is then sliced into wafers for various applications .
Chemical Reactions Analysis
Types of Reactions: Lithium niobium trioxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state niobium compounds, while reduction may produce lower oxidation state niobium compounds .
Scientific Research Applications
Lithium niobium trioxide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various compounds and as a catalyst in certain reactions.
Biology: Its piezoelectric properties make it useful in biosensors and medical imaging devices.
Medicine: It is used in the development of medical devices such as ultrasound transducers and optical modulators.
Industry: this compound is used in the production of optical waveguides, mobile phones, and piezoelectric sensors
Comparison with Similar Compounds
Lithium tantalate (LiTaO₃): Similar to lithium niobium trioxide, lithium tantalate also exhibits ferroelectric and piezoelectric properties. it has a higher Curie temperature and is more resistant to optical damage.
Niobium pentoxide (Nb₂O₅): This compound is used in similar applications but lacks the ferroelectric properties of this compound.
Lithium metaniobate (LiNbO₂): Another niobium-based compound with different structural and electronic properties
Uniqueness: this compound is unique due to its combination of ferroelectric, piezoelectric, and nonlinear optical properties. This makes it highly versatile and suitable for a wide range of applications, from telecommunications to medical devices .
Properties
IUPAC Name |
lithium;niobium(5+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Nb.3O/q+1;+5;3*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVBHJWAIYBPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[Nb+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiNbO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12034-89-8 (strontium(2:1) salt), 12059-51-7 (rubidium salt) |
Source


|
| Record name | Lithium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
147.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-63-9 |
Source


|
| Record name | Lithium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What makes Lithium Niobium Trioxide suitable for use in Metal-Insulator-Semiconductor (MIS) structures?
A1: While the abstract itself doesn't delve into the specifics, it highlights that the research investigates LiNbO3 thin films in the context of MIS structures with a focus on ferroelectric properties []. This suggests that the researchers are interested in leveraging the inherent ferroelectric nature of this compound for potential applications in MIS devices. Ferroelectric materials like LiNbO3 possess a spontaneous electric polarization that can be switched by an external electric field. This property is particularly attractive for memory devices, transistors, and other applications requiring switchable polarization states.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














